molecular formula C10H11N3OS2 B5821010 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B5821010
M. Wt: 253.3 g/mol
InChI Key: CQOPPUXHTADZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is not yet fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has various biochemical and physiological effects. These include anti-tumor activity, anti-inflammatory effects, and effects on the central nervous system such as sedation and analgesia.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide in lab experiments is its potential as a versatile tool in various fields of research. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its potential use in certain areas of research.

Future Directions

There are several future directions for the study of 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide. One direction is to further investigate its potential as an anti-tumor agent, particularly in the treatment of certain types of cancer. Another direction is to study its effects on the central nervous system in more detail, with the aim of developing new treatments for pain and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential limitations in certain areas of research.

Synthesis Methods

The synthesis of 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide involves the reaction of 2-amino-6-ethylthieno[2,3-d]pyrimidine-4-thiol with acetic anhydride in the presence of a catalyst such as triethylamine. The resulting compound is then purified through recrystallization or chromatography.

Scientific Research Applications

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where this compound has been found to have anti-tumor activity. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its effects on the central nervous system.

properties

IUPAC Name

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-2-6-3-7-9(15-4-8(11)14)12-5-13-10(7)16-6/h3,5H,2,4H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOPPUXHTADZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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